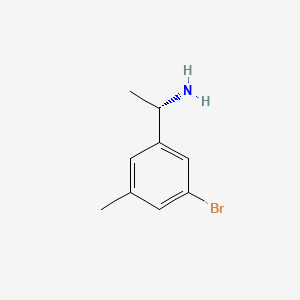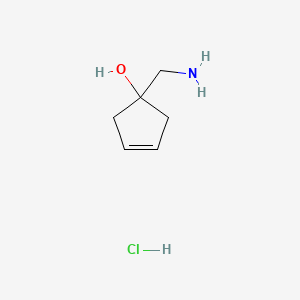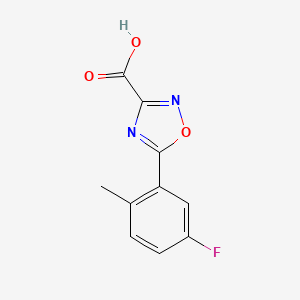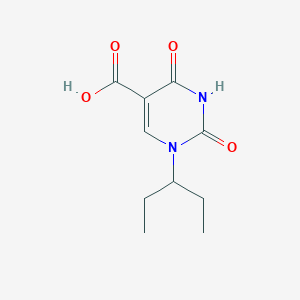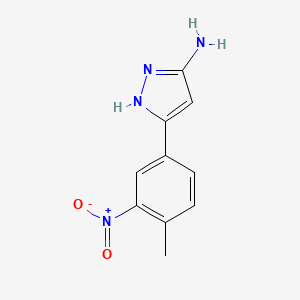
ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate is an organic compound with a molecular formula of C10H12ClNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate typically involves the reaction of 2-chlorobenzaldehyde with glycine ethyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form ethyl (2S)-2-amino-2-(2-chlorophenyl)ethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of ethyl (2S)-2-amino-2-(2-chlorophenyl)ethanol.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (2-chlorobenzoyl)acetate: Contains a benzoyl group instead of an amino group.
Ethyl 2-(2-chloroethoxy)acetate: Contains an ethoxy group instead of an amino group.
Uniqueness
Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate is unique due to its chiral nature and the presence of both an amino and a chlorophenyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1195954-07-4 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
OGWSHNSYESVWSC-VIFPVBQESA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1Cl)N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)
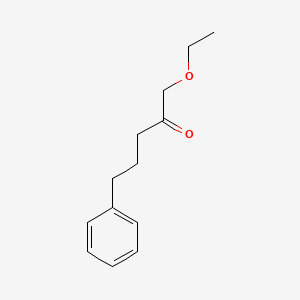
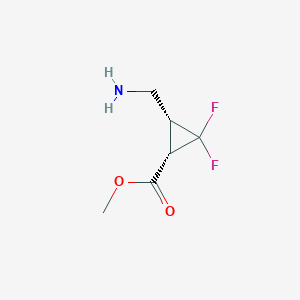
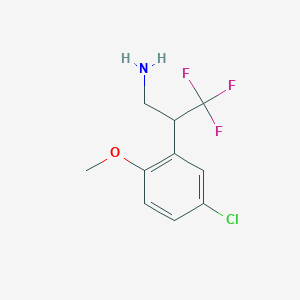
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)


